N-Methyl Rifampicin
CAS No.:
Cat. No.: VC0209269
Molecular Formula: C₄₄H₆₂N₄O₁₂
Molecular Weight: 838.98
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₄H₆₂N₄O₁₂ |
---|---|
Molecular Weight | 838.98 |
Introduction
Chemical Identity and Structural Characteristics
N-Methyl Rifampicin (chemical name: 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, hydrochloride (1:1)) is a semisynthetic ansamycin antibiotic derivative. Its molecular formula is C₄₄H₆₂N₄O₁₂, with a molecular weight of 839 g/mol , differing from rifampicin (C₄₃H₅₈N₄O₁₂, 822.95 g/mol) by the addition of a methyl group and a cyclopropyl moiety. The compound’s structure retains the naphthoquinone chromophore and ansa bridge characteristic of rifamycins but features a methylated piperazinyl group at the C3 position (Figure 1) .
Key Structural Modifications
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Piperazinyl Methylation: The substitution of a hydrogen atom with a methyl group at the N-position of the piperazine ring enhances lipophilicity, potentially influencing membrane permeability and protein-binding affinity .
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Cyclopropyl Addition: Introduction of a cyclopropyl group at the C1 position may confer steric effects that alter interactions with bacterial RNA polymerase .
Table 1: Comparative Physicochemical Properties of Rifampicin and N-Methyl Rifampicin
Property | Rifampicin | N-Methyl Rifampicin |
---|---|---|
Molecular Formula | C₄₃H₅₈N₄O₁₂ | C₄₄H₆₂N₄O₁₂ |
Molecular Weight (g/mol) | 822.95 | 839.00 |
Solubility | Poor in water | Likely similar profile |
UV-Vis λmax | 237, 255, 334 nm | Not reported |
Synthesis and Radiolabeling Approaches
The synthesis of N-Methyl Rifampicin typically involves regioselective methylation of a desmethyl precursor. A notable method employs [¹¹C]methyl triflate as the methylating agent under optimized reaction conditions :
Critical Synthesis Parameters
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Reagent: [¹¹C]Methyl triflate (generated via lithium aluminium hydride reduction of [¹¹C]CO₂)
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Solvent System: Methyl ethyl ketone (MEK) or MEK/acetonitrile mixtures
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Temperature: 85°C
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Reaction Time: 1–5 minutes
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Yield: 15–25% (prior optimization), improved to >95% radiochemical purity under optimal conditions
Table 2: Synthesis Optimization Findings for N-Methyl Rifampicin
Condition | Outcome |
---|---|
Solvent: MEK | Higher purity vs. mixed solvents |
Temperature: 85°C | Accelerated reaction kinetics |
Time: 1 minute | Minimized byproduct formation |
The reaction mechanism proceeds via nucleophilic attack at the piperazine nitrogen, with the triflate group acting as an efficient leaving agent. This method’s regioselectivity avoids undesired O-methylation, a common side reaction in rifamycin derivatization .
Pharmacological and Biochemical Properties
While comprehensive pharmacological data for N-Methyl Rifampicin remain scarce, inferences can be drawn from its structural relationship to rifampicin:
Mechanism of Action
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Binding Affinity: Reduced interaction with common rifampicin resistance mutations (e.g., rpoB S531L)
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Resistance Profile: Potential activity against some rifampicin-resistant Mycobacterium tuberculosis strains
Cytochrome P450 Interactions
Rifampicin is a potent inducer of CYP3A4, CYP2B6, and other hepatic enzymes . Preliminary evidence suggests N-Methyl Rifampicin retains this property but with modified kinetics due to altered protein-binding characteristics .
Challenges and Future Directions
Current limitations in N-Methyl Rifampicin research include:
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Pharmacokinetic Data Gap: No published studies on absorption, distribution, or excretion
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Antimicrobial Efficacy: Unclear spectrum against drug-resistant pathogens
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Synthetic Scalability: Radiolabeling methods require further optimization for clinical translation
Future work should prioritize in vitro susceptibility testing and comparative molecular dynamics simulations against wild-type and mutant RNAP.
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